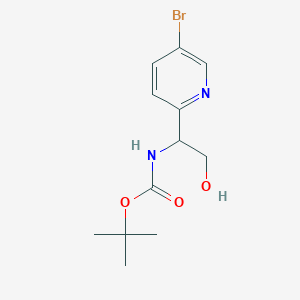
tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine and ®-2-hydroxyethylamine.
Formation of Intermediate: The first step involves the reaction of 5-bromopyridine with ®-2-hydroxyethylamine under controlled conditions to form an intermediate compound.
Carbamoylation: The intermediate is then subjected to carbamoylation using tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvent systems like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Biological Probes: Used as a probe to study biological processes at the molecular level.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Explored for its therapeutic properties in treating various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Studied for its potential use in agrochemicals.
作用機序
The mechanism of action of ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- ®-tert-Butyl (1-(5-chloropyridin-2-yl)-2-hydroxyethyl)carbamate
- ®-tert-Butyl (1-(5-fluoropyridin-2-yl)-2-hydroxyethyl)carbamate
- ®-tert-Butyl (1-(5-iodopyridin-2-yl)-2-hydroxyethyl)carbamate
Uniqueness
®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate is unique due to the presence of the bromine atom in the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C12H17BrN2O3 |
|---|---|
分子量 |
317.18 g/mol |
IUPAC名 |
tert-butyl N-[1-(5-bromopyridin-2-yl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15-10(7-16)9-5-4-8(13)6-14-9/h4-6,10,16H,7H2,1-3H3,(H,15,17) |
InChIキー |
HMFGXAHOXMEWQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CO)C1=NC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)



![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)


